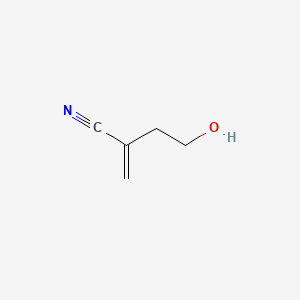
(2-Hydroxyethyl)-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methylidenebutanenitrile is an organic compound with a unique structure that includes both a hydroxyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-methylidenebutanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methylidenebutanenitrile with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 4-hydroxy-2-methylidenebutanenitrile often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methylidenebutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2-methylidenebutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-methylidenebutanenitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making the compound of interest in biochemical studies.
Comparison with Similar Compounds
4-Hydroxy-2-butanone: Similar in structure but lacks the nitrile group.
2-Methylidenebutanenitrile: Similar but lacks the hydroxyl group.
4-Hydroxy-2-quinolone: Contains a hydroxyl group but has a different core structure.
Uniqueness: 4-Hydroxy-2-methylidenebutanenitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
This compound’s dual functionality and reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
CAS No. |
69521-64-8 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
4-hydroxy-2-methylidenebutanenitrile |
InChI |
InChI=1S/C5H7NO/c1-5(4-6)2-3-7/h7H,1-3H2 |
InChI Key |
UGOMNHQMVBYVEL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















